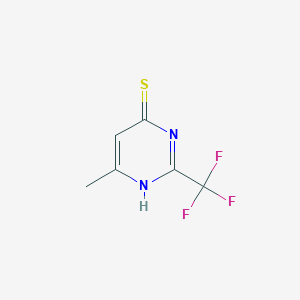
6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 2-position, and a thione group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3,3,3-trifluoropropene with thiourea in the presence of a base, followed by cyclization to form the desired pyrimidine thione .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
2-Methyl-4-thiopyrimidine: Similar structure but lacks the trifluoromethyl group.
6-Methyl-2-(trifluoromethyl)pyrimidine: Similar structure but lacks the thione group.
Uniqueness: 6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical properties and biological activities. The trifluoromethyl group enhances stability and lipophilicity, while the thione group provides a reactive site for further chemical modifications .
Properties
CAS No. |
657-50-1 |
|---|---|
Molecular Formula |
C6H5F3N2S |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H5F3N2S/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) |
InChI Key |
LPFRMDWRSJOKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



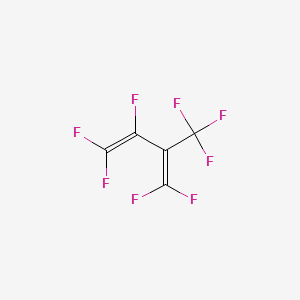

![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
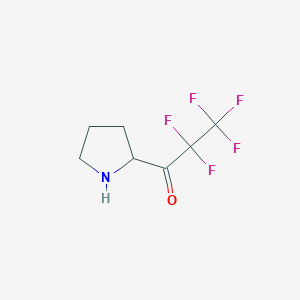
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
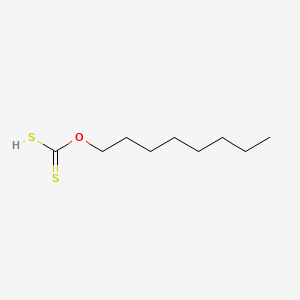
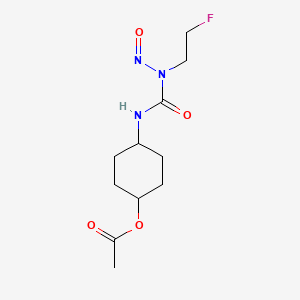

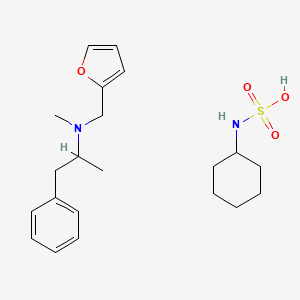
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
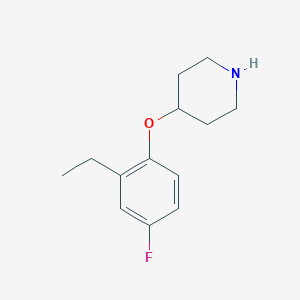
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
